2-((4-Fluorobenzyl)amino)ethanol
Overview
Description
2-((4-Fluorobenzyl)amino)ethanol is a compound that has been studied for its potential applications in medicinal chemistry. The structure of the compound includes a fluorobenzyl group attached to an aminoethanol moiety. This structure is of interest due to the presence of the fluorine atom, which can significantly affect the biological activity of the molecule .
Synthesis Analysis
The synthesis of 2-((4-Fluorobenzyl)amino)ethanol involves the condensation of 4-fluorobenzaldehyde and ethanolamine. This reaction typically forms a Schiff base, which is a type of imine compound where the nitrogen atom is double-bonded to a carbon atom . The synthesis process is crucial as it determines the yield and purity of the final product, which in turn affects its potential use in pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of 2-((4-Fluorobenzyl)amino)ethanol is characterized by the presence of a fluorobenzyl group. The fluorine atom is known to influence the electronic properties of the benzyl group, which can impact the reactivity and interaction of the molecule with biological targets . The aminoethanol part of the molecule provides a site for further functionalization or interaction with biological molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-((4-Fluorobenzyl)amino)ethanol is influenced by the presence of the fluorine atom. Fluorine can increase the electrophilicity of adjacent carbon atoms, making the molecule more reactive towards nucleophiles. Additionally, the amino group can participate in the formation of bonds with other molecules, which is a key aspect of its potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-((4-Fluorobenzyl)amino)ethanol, such as solubility, melting point, and stability, are important for its handling and application in various processes. The presence of the fluorine atom can affect these properties, making the compound more lipophilic and potentially altering its pharmacokinetic profile . The stability of the compound under different conditions is also crucial for its storage and use in further chemical reactions or as a pharmaceutical agent.
Scientific Research Applications
“2-((4-Fluorobenzyl)amino)ethanol” is a chemical compound with the CAS Number: 22116-33-2 . It has a molecular weight of 169.2 and its linear formula is C9 H12 F N O . This compound is typically used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .
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Preparation of (Fluorobenzyl)aminomethylmorpholine Salt
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Preparation of Mosapride Citrate
Safety And Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPMOQQKUYWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394301 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorobenzyl)amino)ethanol | |
CAS RN |
22116-33-2 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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